delta-Guaiene

Catalog No.
S581226
CAS No.
3691-11-0
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
delta-Guaiene

CAS Number

3691-11-0

Product Name

delta-Guaiene

IUPAC Name

3,8-dimethyl-5-prop-1-en-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h12-13,15H,1,5-9H2,2-4H3

InChI Key

YHAJBLWYOIUHHM-UHFFFAOYSA-N

SMILES

CC1CCC2=C(CCC(CC12)C(=C)C)C

Synonyms

guaia-1(10),11-diene, guaia-9,11-diene

Canonical SMILES

CC1CCC2=C(CCC(CC12)C(=C)C)C

Alpha-Bulnesene, also known as α-bulnesene or D-guaiene, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Alpha-Bulnesene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, Alpha-bulnesene is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, Alpha-bulnesene can be found in cottonseed, herbs and spices, pepper (spice), and sweet basil. This makes Alpha-bulnesene a potential biomarker for the consumption of these food products.

delta-Guaiene (CAS 3691-11-0) is a bicyclic sesquiterpene and a high-value structural isomer within the guaiane family, predominantly sourced from patchouli and agarwood essential oils. Characterized by its high thermal stability (estimated boiling point of 279°C) and distinct lipophilicity (XLogP3-AA of 4.6), it serves as a critical building block in advanced fragrance formulation and a specialized precursor for sesquiterpenoid derivatization [1]. Unlike crude botanical extracts, procurement of isolated delta-Guaiene ensures a standardized molecular baseline, eliminating the batch-to-batch variability of co-eluting terpenes and enabling precise control over downstream oxidation and cyclization reactions in both industrial and laboratory settings.

Substituting high-purity delta-Guaiene with crude patchouli oil or mixed guaiene isomers introduces severe process liabilities. Crude patchouli oil contains a complex matrix of patchoulol (up to 38%), alpha-guaiene (~17%), and delta-guaiene (~17%), which aggressively compete during targeted derivatization or catalytic oxidation, depressing target yields and requiring costly post-synthesis chromatographic purification[1]. Furthermore, alpha-guaiene and delta-guaiene possess different double-bond placements, leading to entirely divergent enzymatic and oxidative products; for instance, alpha-guaiene is the specific precursor to the peppery compound rotundone, whereas delta-guaiene yields distinct agarwood-type olfactory profiles [2]. Utilizing the exact delta-isomer is therefore mandatory for reproducible synthesis and precise fragrance tuning.

Isomeric Purity for Targeted Derivatization

In the synthesis of advanced patchouli and agarwood derivatives, the starting material's purity dictates the reaction's success. Crude patchouli extracts typically contain only 17.37% delta-guaiene, heavily contaminated with 34.77% patchoulol and 16.84% alpha-guaiene [1]. Utilizing purified delta-Guaiene eliminates these competitive substrates, which otherwise cause side-reactions during chemical derivatization and drastically reduce the yield of target azulene or oxygenated sesquiterpene compounds.

Evidence DimensionPrecursor Concentration
Target Compound DataPurified delta-Guaiene (>95% target isomer)
Comparator Or BaselineCrude Patchouli Oil (17.37% delta-guaiene, 16.84% alpha-guaiene, 34.77% patchoulol)
Quantified Difference>5x increase in target isomer concentration, eliminating alpha-isomer and patchoulol interference.
ConditionsDerivatization precursor sourcing and molecular distillation profiling.

Procuring the isolated delta-isomer prevents competitive side-reactions from alpha-guaiene and patchoulol, maximizing yield in synthetic workflows.

Enzymatic Specificity in Biosynthetic Workflows

When engineering microbial or enzymatic pathways for specific sesquiterpene production, the choice of standard and target isomer is critical. Terpene synthases exhibit strict isomeric ratios; for example, specific cloned synthases from Aquilaria crassna produce an 80:20 ratio of delta-guaiene to alpha-guaiene [1]. Procuring pure delta-Guaiene is essential as an analytical standard to accurately quantify the output of these engineered delta-guaiene synthases, whereas generic guaiene standards fail to resolve the specific biocatalytic efficiency of the enzyme.

Evidence DimensionEnzymatic Product Ratio
Target Compound Datadelta-Guaiene (80% of specific Aquilaria synthase output)
Comparator Or Baselinealpha-Guaiene (20% of output)
Quantified Difference4-fold higher specificity for the delta-isomer in targeted agarwood biosynthetic pathways.
ConditionsIn vitro enzymatic assay of Aquilaria crassna terpene synthases.

Accurate quantification of engineered metabolic pathways requires the exact isomeric standard corresponding to the enzyme's primary product.

Chromatographic Resolution for Quality Control

In industrial quality control, distinguishing delta-Guaiene from its close structural analogs is necessary to prevent adulteration. On a standard DB-5 GC column, delta-Guaiene exhibits a distinct retention index (RI) of 1503.33, allowing clear baseline separation from alpha-guaiene, which typically elutes earlier [1]. This predictable chromatographic behavior ensures that procurement batches can be strictly validated for isomeric purity before entering high-value formulation processes.

Evidence DimensionGC Retention Index (DB-5 Column)
Target Compound Datadelta-Guaiene (RI = 1503.33)
Comparator Or Baselinealpha-Guaiene (RI ~1430-1450)
Quantified Difference~50-70 unit retention index separation.
ConditionsGas chromatography-mass spectrometry (GC-MS) on non-polar DB-5 phase.

Clear chromatographic separation allows QA/QC departments to easily verify isomeric purity and detect cheaper botanical adulterants.

Odor Profile Precision in Fragrance Formulation

For high-end fragrance compounding, delta-Guaiene provides a highly specific olfactory profile that cannot be replicated by crude mixtures. Quantitative sensory profiling shows delta-Guaiene imparts 78.82% woody and 28.62% sweet notes, completely devoid of the heavy, camphoraceous impact of patchoulol, which makes up over 30% of crude patchouli oil [1]. This allows formulators to dose dry, woody notes with high precision without overpowering the blend with generic patchouli characteristics.

Evidence DimensionOlfactory Contribution
Target Compound DataPure delta-Guaiene (78.8% woody, 28.6% sweet notes)
Comparator Or BaselineCrude Patchouli Oil (Dominated by camphoraceous patchoulol notes)
Quantified DifferenceComplete isolation of woody/sweet notes without camphoraceous interference.
ConditionsStandardized sensory and odor profile evaluation.

Enables precise olfactory tuning in fine fragrances without the regulatory or sensory baggage of crude botanical extracts.

Analytical Standard for Metabolic Engineering

Directly following from its distinct GC-MS retention index and enzymatic specificity, pure delta-Guaiene is an essential reference standard for quantifying the yield of engineered E. coli or yeast strains expressing delta-guaiene synthases [1]. It enables precise metabolic flux analysis in the sustainable bioproduction of agarwood and patchouli substitutes.

Precursor for Targeted Sesquiterpenoid Synthesis

Because it eliminates competitive side-reactions caused by alpha-guaiene and patchoulol, isolated delta-Guaiene is the preferred starting material for the chemical synthesis of specific oxygenated sesquiterpenes and azulene derivatives[2]. This ensures higher yields and simplifies downstream chromatographic purification.

Precision Compounding in Fine Fragrances

Leveraging its isolated woody and sweet olfactory profile, delta-Guaiene is incorporated into luxury fragrance formulations to impart specific notes without the camphoraceous interference of crude patchouli oil [3]. It provides a reproducible olfactory baseline independent of agricultural crop variations.

XLogP3

4.6

Exact Mass

204.187800766 g/mol

Monoisotopic Mass

204.187800766 g/mol

Boiling Point

274.00 to 275.00 °C. @ 760.00 mm Hg

Heavy Atom Count

15

Dates

Last modified: 02-18-2024

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